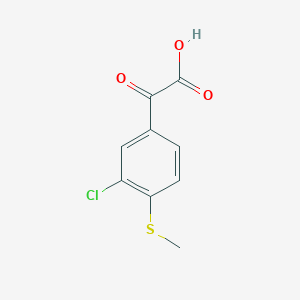

(3-Chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid

Cat. No. B8502929

M. Wt: 230.67 g/mol

InChI Key: MWEYYCKEPCNPQL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06610846B1

Procedure details

A reaction flask equipped with mechanical stirrer was charged with hydrazine hydrate (8.5 mL, 273 mmol). The hydrazine hydrate was cooled to −50° C. and then treated with (3-chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid (12.6 g, 54.6 mmol) in one portion. An exotherm ensued that raised the temperature. The resulting white milky mixture was then heated to 80° C. After reaching 80° C., the heating element was removed, and the reaction mixture was then treated with potassium hydroxide (2.09 g, 31.7 mmol) in one portion. An exotherm was observed. The reaction was then stirred at 25° C. until the reaction temperature cooled back to 80° C. At this time, another portion of potassium hydroxide (2.09 g, 31.7 mmol) was added. Again, an exotherm was observed, and the resulting reaction mixture was allowed to cool back to 80° C. Once at 80° C., a third portion of potassium hydroxide (2.09 g, 31.7 mmol) was added to the reaction mixture. Another exotherm was observed, and after cooling back to 80° C., the fourth and final portion of potassium hydroxide (2.09 g, 31.7 mmol) was added. At this point, the heating element was added, and the reaction mixture was heated at 100° C. for 16 h. The resulting homogenous reaction mixture was cooled to 25° C. and then diluted with water (12 mL). The reaction mixture was then transferred to a separatory funnel, rinsing with additional water (12 mL) and diethyl ether (40 mL). The layers were separated, and the aqueous layer was transferred to a flask. The organic layer was extracted with water (2×15 mL) The aqueous layers were combined and treated with heptane (20 mL), and the resulting reaction mixture was vigourously stirred. This stirred solution was then treated dropwise with concentrated hydrochloric acid (26 mL) over 30 min while the temperature was kept under 50° C. with an ice bath. A cloudy suspension formed, and this suspension was stirred at 25° C. for 3 h. The solid that formed was collected by filtration and then washed sequentially with a 1N aqueous hydrochloric acid solution (2×6 mL), heptane (1×12 mL), and a solution of heptane/diethyl ether (15 mL, 4:1). The resulting solid was dried under high vacuum to afford (3-chloro-4-methylsulfanyl-phenyl)-acetic acid (10.48 g, 89%) as an off-white solid: mp 105.6-108.4° C.; EI-HRMS m/e calcd for C9H9ClSO2 (M+) 216.0012, found 216.0022.

Quantity

12.6 g

Type

reactant

Reaction Step Three

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

O.NN.[Cl:4][C:5]1[CH:6]=[C:7]([C:13](=O)[C:14]([OH:16])=[O:15])[CH:8]=[CH:9][C:10]=1[S:11][CH3:12].[OH-].[K+].Cl>O>[Cl:4][C:5]1[CH:6]=[C:7]([CH2:13][C:14]([OH:16])=[O:15])[CH:8]=[CH:9][C:10]=1[S:11][CH3:12] |f:0.1,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.NN

|

Step Three

|

Name

|

|

|

Quantity

|

12.6 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=CC1SC)C(C(=O)O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

2.09 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

2.09 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Six

|

Name

|

|

|

Quantity

|

2.09 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Seven

|

Name

|

|

|

Quantity

|

2.09 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Eight

|

Name

|

|

|

Quantity

|

26 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

12 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction was then stirred at 25° C. until the reaction temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A reaction flask equipped with mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

that raised the temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After reaching 80° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the heating element was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled back to 80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool back to 80° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after cooling back to 80° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

At this point, the heating element was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was heated at 100° C. for 16 h

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting homogenous reaction mixture was cooled to 25° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was then transferred to a separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsing with additional water (12 mL) and diethyl ether (40 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer was transferred to a flask

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic layer was extracted with water (2×15 mL) The aqueous layers

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with heptane (20 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was vigourously stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept under 50° C. with an ice bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A cloudy suspension formed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

this suspension was stirred at 25° C. for 3 h

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid that formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed sequentially with a 1N aqueous hydrochloric acid solution (2×6 mL), heptane (1×12 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting solid was dried under high vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C=CC1SC)CC(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 10.48 g | |

| YIELD: PERCENTYIELD | 89% | |

| YIELD: CALCULATEDPERCENTYIELD | 88.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |